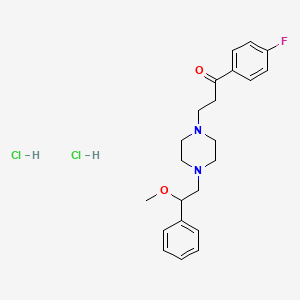
8-Chloro-3-methyl-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Chloro-3-methyl-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione is a chemical compound belonging to the benzothiadiazine class. These compounds are known for their diverse applications in medicinal chemistry, particularly as diuretics and antihypertensive agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzothiadiazine derivatives typically involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminobenzenesulfonamide with chloroacetyl chloride under basic conditions can yield benzothiadiazine derivatives. The specific conditions, such as temperature, solvent, and catalysts, can vary depending on the desired substitution pattern on the benzothiadiazine ring.
Industrial Production Methods
Industrial production of benzothiadiazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography and quality control measures to meet pharmaceutical standards.
化学反応の分析
Types of Reactions
Benzothiadiazine derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogenation, alkylation, or acylation of the aromatic ring.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Using reagents like halogens (chlorine, bromine) or alkylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiadiazine ring.
科学的研究の応用
Benzothiadiazine derivatives have a wide range of applications in scientific research, including:
Chemistry: As intermediates in the synthesis of more complex molecules.
Biology: As probes to study biological processes.
Medicine: As potential therapeutic agents for treating conditions like hypertension and edema.
Industry: As additives in materials science and other industrial applications.
作用機序
The mechanism of action of benzothiadiazine derivatives often involves interaction with specific molecular targets, such as ion channels or enzymes. For example, some benzothiadiazine derivatives act as diuretics by inhibiting the sodium-chloride symporter in the kidneys, leading to increased excretion of sodium and water.
類似化合物との比較
Similar Compounds
Chlorothiazide: A well-known diuretic with a similar structure.
Hydrochlorothiazide: Another diuretic with a similar mechanism of action.
Bendroflumethiazide: A thiazide diuretic with a similar pharmacological profile.
Uniqueness
8-Chloro-3-methyl-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione may have unique properties or applications that distinguish it from other benzothiadiazine derivatives. These could include differences in potency, selectivity, or pharmacokinetic properties.
特性
CAS番号 |
22680-31-5 |
|---|---|
分子式 |
C8H7ClN2O2S |
分子量 |
230.67 g/mol |
IUPAC名 |
8-chloro-3-methyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C8H7ClN2O2S/c1-5-10-7-4-2-3-6(9)8(7)14(12,13)11-5/h2-4H,1H3,(H,10,11) |
InChIキー |
UJZLRVUDKVPXTR-UHFFFAOYSA-N |
正規SMILES |
CC1=NS(=O)(=O)C2=C(N1)C=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




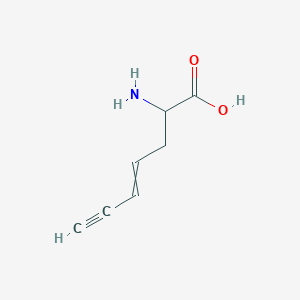

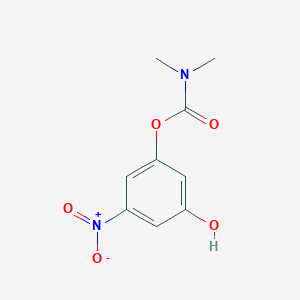
![Ethene, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediylsulfonyl)]bis-](/img/structure/B14708213.png)
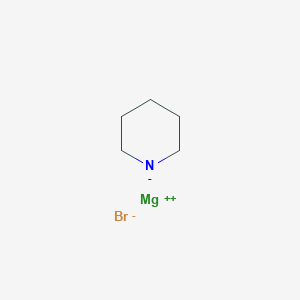
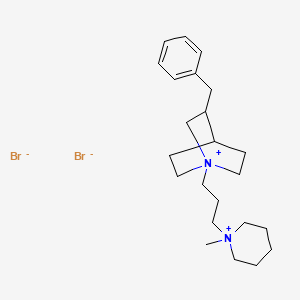
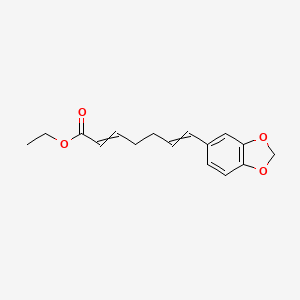
![2-[bis(4-methylphenyl)methoxy]-N,N-dimethylethanamine](/img/structure/B14708248.png)
![5-Oxo-6,7-dihydro-5h-benzo[7]annulene-2,3-diyl diacetate](/img/structure/B14708255.png)
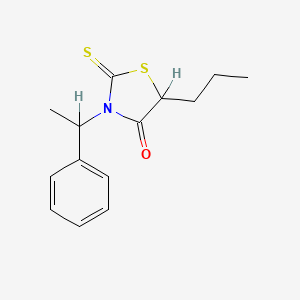
![Diethyl [2-(1,3-dioxolan-2-yl)ethyl]propanedioate](/img/structure/B14708276.png)
